(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate
CAS No.: 1932332-57-4
Cat. No.: VC2955271
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1932332-57-4 |
|---|---|
| Molecular Formula | C13H21NO3 |
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | tert-butyl (1S,5R)-1,5-dimethyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate |
| Standard InChI | InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-7-12(4)6-9(15)13(12,5)8-14/h6-8H2,1-5H3/t12-,13-/m1/s1 |
| Standard InChI Key | CWOXQAMIOOWCKT-CHWSQXEVSA-N |
| Isomeric SMILES | C[C@]12CC(=O)[C@]1(CN(C2)C(=O)OC(C)(C)C)C |
| SMILES | CC12CC(=O)C1(CN(C2)C(=O)OC(C)(C)C)C |
| Canonical SMILES | CC12CC(=O)C1(CN(C2)C(=O)OC(C)(C)C)C |
Introduction
(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate is a complex bicyclic compound featuring a unique structural framework. It includes a tert-butyl ester group and an azabicyclo framework, making it significant in organic synthesis and pharmaceutical development. This compound serves as an intermediate in synthesizing various biologically active molecules, primarily used in research settings for studies on enzyme mechanisms and drug design.
Synthesis and Industrial Applications
The synthesis of (1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate involves several key steps, often scaled up using continuous flow reactors to optimize yield and purity. This method ensures consistent quality by maintaining stringent control over reaction parameters.
Synthesis Steps Overview
-
Starting Materials: Typically involves complex organic molecules.
-
Reaction Conditions: Continuous flow reactors are used to control temperature and pressure.
-
Purification: Techniques such as chromatography may be employed to achieve high purity.
Biological Applications Table
| Application | Description |
|---|---|
| Drug Design | Intermediate in synthesizing biologically active molecules |
| Enzyme Mechanisms | Used in research to study enzyme interactions and functions |
| Pharmaceutical Development | Plays a role in developing new pharmaceutical compounds |
Research Findings and Future Directions
Research on (1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate is primarily focused on its utility as a synthetic intermediate. Future studies may explore its potential applications in medicinal chemistry, particularly in designing novel therapeutic agents.
Future Research Directions
-
Medicinal Chemistry Applications: Investigating its role in synthesizing drugs with specific biological activities.
-
Enzyme Inhibition Studies: Exploring its potential as an enzyme inhibitor or modulator.
-
Structural Modifications: Developing derivatives with enhanced biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume